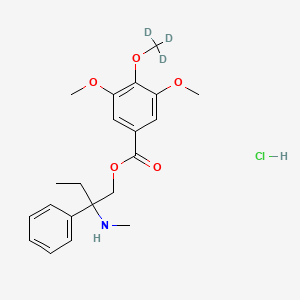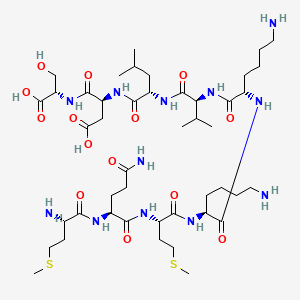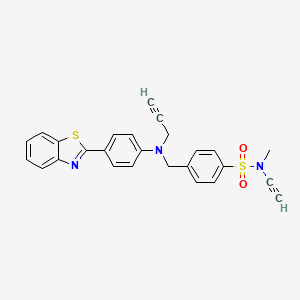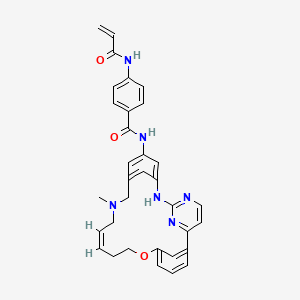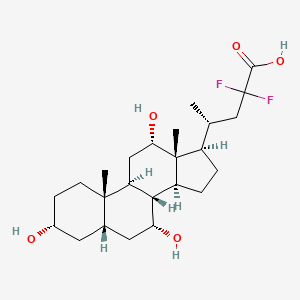
TGR5 agonist 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TGR5 agonist 4 is a compound that targets the Takeda G-protein-coupled receptor 5 (TGR5), a receptor that interacts with bile acids on cell surfaces. TGR5 has become a promising therapeutic target for various metabolic disorders, including type II diabetes, due to its ability to regulate energy expenditure and blood sugar levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TGR5 agonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of triazole-based compounds, which are known for their TGR5 agonistic activity . The reaction conditions often include the use of dichloromethane as a solvent and acetyl chloride as a reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
化学反応の分析
Types of Reactions
TGR5 agonist 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
科学的研究の応用
TGR5 agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of G-protein-coupled receptors.
Industry: Used in the development of new drugs targeting TGR5 for various diseases.
作用機序
TGR5 agonist 4 exerts its effects by binding to the TGR5 receptor, which is a member of the G-protein-coupled receptor superfamily. Upon activation, TGR5 induces the production of cyclic adenosine monophosphate (cAMP), which in turn activates various downstream signaling pathways, including nuclear factor κB (NF-κB), AKT, and extracellular signal-regulated kinases (ERK) . These pathways play crucial roles in regulating energy expenditure, glucose metabolism, and inflammatory responses .
類似化合物との比較
Similar Compounds
Some similar compounds include:
6α-ethyl-23(S)-methyl-cholic acid (INT-777): A selective TGR5 agonist known for its ability to stimulate glucagon-like peptide-1 (GLP-1) secretion.
4-benzofuranyloxynicotinamide derivatives: Known for their selective activation of TGR5 and regulation of different signaling pathways.
Uniqueness
TGR5 agonist 4 is unique due to its high potency and selectivity for the TGR5 receptor. It has shown promising results in preclinical studies for its ability to regulate energy expenditure and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders .
特性
分子式 |
C24H38F2O5 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
(4R)-2,2-difluoro-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38F2O5/c1-12(11-24(25,26)21(30)31)15-4-5-16-20-17(10-19(29)23(15,16)3)22(2)7-6-14(27)8-13(22)9-18(20)28/h12-20,27-29H,4-11H2,1-3H3,(H,30,31)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,22+,23-/m1/s1 |
InChIキー |
BAAUSBFPCCBIKT-FHAGEWQDSA-N |
異性体SMILES |
C[C@H](CC(C(=O)O)(F)F)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
正規SMILES |
CC(CC(C(=O)O)(F)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


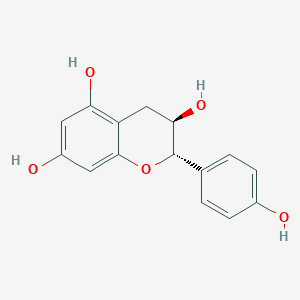
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
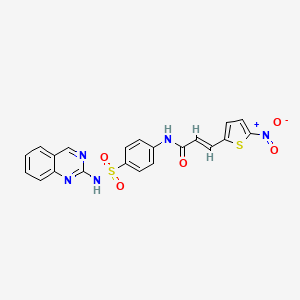

![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
